![molecular formula C14H24N8O3 B037828 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine CAS No. 112621-42-8](/img/structure/B37828.png)
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine, also known as DHMPA, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. DHMPA is a modified form of adenosine, a naturally occurring nucleoside that is involved in many cellular processes, including energy metabolism, signal transduction, and gene expression.
Mécanisme D'action
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine exerts its effects through a variety of mechanisms, including the inhibition of adenosine deaminase, an enzyme that degrades adenosine. By inhibiting adenosine deaminase, 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine increases the levels of adenosine in cells, which can activate a variety of signaling pathways involved in cell growth, differentiation, and survival. 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has also been shown to modulate the activity of certain ion channels and transporters, which can affect cellular metabolism and energy production.
Effets Biochimiques Et Physiologiques
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has a number of biochemical and physiological effects that have been studied in both in vitro and in vivo models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the modulation of cellular metabolism and energy production, and the regulation of immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine in laboratory experiments is its specificity for adenosine-related pathways. Because 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine is a modified form of adenosine, it can be used to selectively target these pathways without affecting other cellular processes. However, 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many future directions for research on 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and its potential applications in scientific research and medicine. Some possible areas of focus include the development of new synthetic methods for 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine production, the optimization of dosing and administration protocols, and the exploration of new therapeutic applications for 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine in a variety of diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine and to investigate its potential interactions with other drugs and compounds.
Méthodes De Synthèse
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine can be synthesized using a variety of methods, including chemical and enzymatic approaches. One common method involves the reaction of adenosine with hydrazine to form 5'-hydrazinoadenosine, which is then modified with propylamine to produce 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine. This synthesis method has been optimized to yield high purity and high yield of 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine.
Applications De Recherche Scientifique
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has been shown to inhibit the growth and proliferation of cancer cells. 5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine has also been studied for its potential as a therapeutic agent for other diseases, including cardiovascular disease, inflammation, and neurodegenerative disorders.
Propriétés
Numéro CAS |
112621-42-8 |
|---|---|
Nom du produit |
5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine |
Formule moléculaire |
C14H24N8O3 |
Poids moléculaire |
352.39 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[3-hydrazinylpropyl(methyl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H24N8O3/c1-21(4-2-3-20-16)5-8-10(23)11(24)14(25-8)22-7-19-9-12(15)17-6-18-13(9)22/h6-8,10-11,14,20,23-24H,2-5,16H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
Clé InChI |
MYNRDUPGBPOWQT-IDTAVKCVSA-N |
SMILES isomérique |
CN(CCCNN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canonique |
CN(CCCNN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Autres numéros CAS |
112621-42-8 |
Synonymes |
5'-deoxy-5'-((3-hydrazinopropyl)methylamino)adenosine 5'-deoxy-5'-(N-methyl-N-(3-hydrazinopropyl)amino)adenosine MHZPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



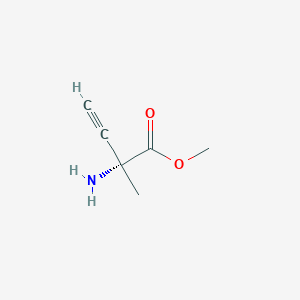
![3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B37750.png)
![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
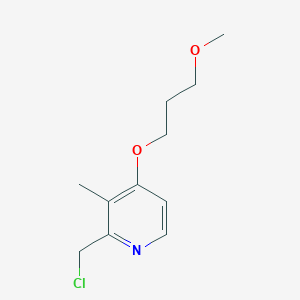
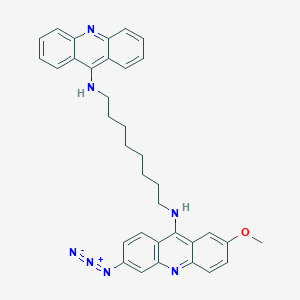
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
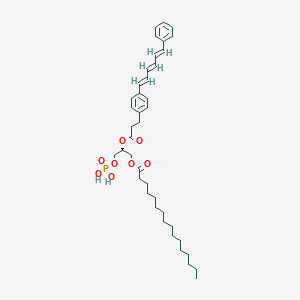
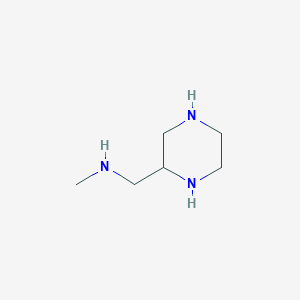
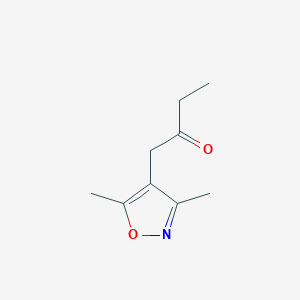
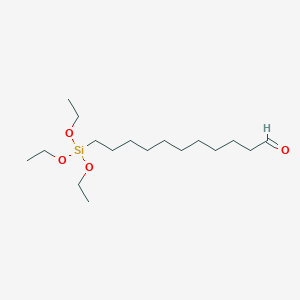
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
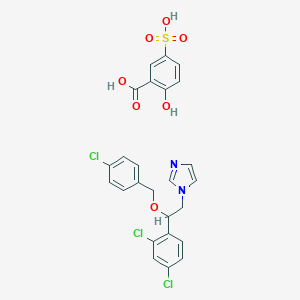
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)